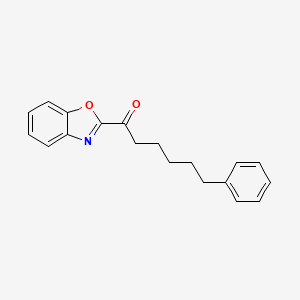

1-Benzooxazol-2-yl-6-phenyl-hexan-1-one

説明

1-Benzooxazol-2-yl-6-phenyl-hexan-1-one is a synthetic organic compound featuring a benzooxazole heterocycle linked via a six-carbon aliphatic chain to a terminal phenyl group. Its molecular formula is C₁₉H₁₇NO₂, with a molecular weight of 307.35 g/mol. The benzooxazole moiety contributes to its aromatic and electronic properties, while the hexan chain and phenyl group may influence lipophilicity and target binding.

特性

分子式 |

C19H19NO2 |

|---|---|

分子量 |

293.4 g/mol |

IUPAC名 |

1-(1,3-benzoxazol-2-yl)-6-phenylhexan-1-one |

InChI |

InChI=1S/C19H19NO2/c21-17(19-20-16-12-7-8-14-18(16)22-19)13-6-2-5-11-15-9-3-1-4-10-15/h1,3-4,7-10,12,14H,2,5-6,11,13H2 |

InChIキー |

PCLBCMUYLOBYMW-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CCCCCC(=O)C2=NC3=CC=CC=C3O2 |

製品の起源 |

United States |

準備方法

1-ベンゾオキサゾール-2-イル-6-フェニルヘキサン-1-オンの合成は、通常、o-フェニレンジアミンと2-ベンゾイルシクロヘキサノンの反応によって行われます。この反応は酸性条件下、クロロホルムなどの溶媒を用いて行うことができます。 このプロセスには環化縮合が含まれ、ベンゾオキサゾール環が形成されます 。工業生産方法では、大規模生産に最適化された同様の合成経路が用いられる場合があり、より高い収率と純度が確保されます。

化学反応の分析

科学的研究の応用

1-ベンゾオキサゾール-2-イル-6-フェニルヘキサン-1-オンには、いくつかの科学研究における応用があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、酵素阻害剤、特にセリンヒドロラーゼを標的とする可能性について研究されてきました.

医学: 抗真菌剤としての役割を含む、その潜在的な治療的用途を探索する研究が進行中です.

産業: 安定性や反応性の向上など、特定の特性を持つ新素材の開発に使用することができます。

作用機序

1-ベンゾオキサゾール-2-イル-6-フェニルヘキサン-1-オンの作用機序には、特定の分子標的との相互作用が含まれます。例えば、酵素阻害剤として、セリンヒドロラーゼの活性部位に結合し、酵素が基質を触媒することを阻害します。 この阻害は、酵素の役割に応じて、さまざまな生体経路に影響を与える可能性があります .

類似化合物との比較

Table 1: Structural and Physical Properties

| Compound Name | Heterocycle | Chain Length | Phenyl Group | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1-Benzooxazol-2-yl-6-phenyl-hexan-1-one | Benzooxazole | Hexan | Yes | C₁₉H₁₇NO₂ | 307.35 | N/A | N/A |

| 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one | Benzimidazole | Hexan | Yes | C₁₉H₂₀N₂O·H₂O | 310.38 | 134–135 | 45 |

| 1-(Oxazolo[4,5-b]pyridin-2-yl)pentan-1-one | Oxazolo-pyridine | Pentan | No | C₁₁H₁₂N₂O₂ | 220.23 | N/A | N/A |

Key Observations:

The oxazolo-pyridine variant (1-(Oxazolo[4,5-b]pyridin-2-yl)pentan-1-one) incorporates a fused pyridine ring, altering electron distribution and steric bulk .

The terminal phenyl group in the target compound and its benzimidazole analog may engage in π-π stacking with hydrophobic enzyme pockets, a feature absent in the pentan derivative .

Key Findings:

- The benzimidazole derivative was synthesized via acid-catalyzed cyclization, achieving moderate yield (45%) and high purity .

- Similar methods (e.g., reflux with acidic catalysts) may apply to 1-Benzooxazol-2-yl-6-phenyl-hexan-1-one, though specific protocols remain unverified.

Pharmacological Implications

- Benzimidazole vs. Benzooxazole : The increased basicity of benzimidazole could enhance binding to FAAH’s catalytic serine residue, but may reduce blood-brain barrier penetration compared to the less basic benzooxazole .

- Chain Length : Longer chains (hexan) may improve binding pocket occupancy, whereas shorter chains (pentan) might limit efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。